molecular formula C16H11ClOS B12760300 (Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one CAS No. 130689-06-4

(Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one

Cat. No.: B12760300
CAS No.: 130689-06-4
M. Wt: 286.8 g/mol
InChI Key: LSMKUYLMIFAZSP-XYOKQWHBSA-N
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Description

(Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one is a synthetic organic compound that belongs to the class of benzothiopyran derivatives This compound is characterized by the presence of a chloro substituent at the 6th position and a phenylmethylene group at the 3rd position of the benzothiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one typically involves the condensation of 6-chloro-4H-1-benzothiopyran-4-one with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the phenylmethylene group at the 3rd position. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylmethylene group to a phenylmethyl group.

    Substitution: The chloro substituent at the 6th position can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenylmethyl derivatives.

    Substitution: Various substituted benzothiopyran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of (Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethylene group and the chloro substituent play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one: Lacks the (Z)-configuration.

    6-Chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one: Lacks the dihydro group at the 2,3 positions.

    3-(Phenylmethylene)-4H-1-benzothiopyran-4-one: Lacks both the chloro substituent and the dihydro group.

Uniqueness

(Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one is unique due to its specific (Z)-configuration, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

130689-06-4

Molecular Formula

C16H11ClOS

Molecular Weight

286.8 g/mol

IUPAC Name

(3Z)-3-benzylidene-6-chlorothiochromen-4-one

InChI

InChI=1S/C16H11ClOS/c17-13-6-7-15-14(9-13)16(18)12(10-19-15)8-11-4-2-1-3-5-11/h1-9H,10H2/b12-8+

InChI Key

LSMKUYLMIFAZSP-XYOKQWHBSA-N

Isomeric SMILES

C1/C(=C\C2=CC=CC=C2)/C(=O)C3=C(S1)C=CC(=C3)Cl

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(=O)C3=C(S1)C=CC(=C3)Cl

Origin of Product

United States

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